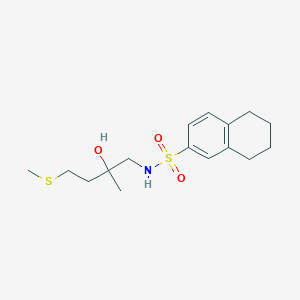

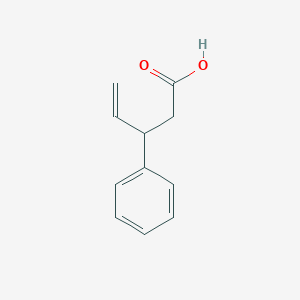

![molecular formula C10H12N4 B3014984 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine CAS No. 1423027-75-1](/img/structure/B3014984.png)

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine” is a compound that contains a 1,2,3-triazole ring, which is a renowned scaffold that can be conjugated with additional heterocyclic groups . This compound plays a vital role in pharmaceuticals and agrochemicals .

Synthesis Analysis

A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,2,3-triazole ring . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

The compound “this compound” is involved in various chemical reactions. For instance, it is used in the azide-acetylene cycloaddition, where it enhances the catalytic effect of Cu (I) by stabilizing it towards disproportionation and oxidation .Physical and Chemical Properties Analysis

The 1,2,3-triazoles are planar and aromatic. They are highly soluble in water. In aqueous solution, it tautomerizes to its 2H-isomer with a 1H/2H ratio of ≈1:2 .Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Ruthenium Complexes

1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine and similar compounds have been used in the synthesis of novel ruthenium complexes. These complexes, synthesized through click chemistry, demonstrate significant catalytic activity, particularly in the hydrogenation of ketones and aldehydes (Sole et al., 2019).

Synthesis of Various Organic Compounds

The compound has been involved in the synthesis of various organic derivatives, such as 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety. These syntheses contribute to the development of new organic molecules with potential applications in various fields (Abdelriheem, Mohamed, & Abdelhamid, 2017).

Role in Synthesis of Triazole Phenyl Methanones

This compound has been used in the synthesis of substituted triazole phenyl methanones, showcasing its utility in forming compounds with potential chemotherapeutic value (Sonawane & Sagare, 2023).

Applications in Coordination Chemistry

This compound and its derivatives have been utilized in the study of coordination complexes, especially with nickel. These studies involve analyzing electronic structures, magnetometric properties, and spectroscopic characteristics, contributing to our understanding of metal-ligand bonding (Schweinfurth et al., 2013).

Use in Antiviral Research

Research has also shown that derivatives of this compound may have antiviral properties. For example, certain synthesized compounds were found to be potent inhibitors of the hepatitis B virus (Ivachtchenko et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds with a 1,2,4-triazole ring have been reported to bind to the iron in the heme moiety of cyp-450 . The phenyl moieties have a key interaction in the active site of the enzyme .

Mode of Action

It’s known that similar compounds with a 1,2,4-triazole ring can stabilize cu (i) towards disproportionation and oxidation, thus enhancing its catalytic effect in the azide-acetylene cycloaddition .

Biochemical Pathways

Similar compounds with a 1,2,4-triazole ring have been reported to be involved in the azide-acetylene cycloaddition .

Pharmacokinetics

It’s known that the presence of a 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Similar compounds with a 1,2,4-triazole ring have been reported to exhibit potent inhibitory activities against mcf-7 and hct-116 cancer cell lines .

Action Environment

It’s known that similar compounds with a 1,2,4-triazole ring are soluble in dmso and dmf , suggesting that the solvent environment could influence the compound’s action.

Biochemische Analyse

Biochemical Properties

Similar compounds have been shown to exhibit potent inhibitory activities against certain cancer cell lines

Cellular Effects

Related compounds have been shown to exhibit cytotoxic effects against certain cancer cell lines, including MCF-7 and HCT-116 . These compounds have been observed to inhibit the proliferation of these cancer cells by inducing apoptosis .

Molecular Mechanism

The exact molecular mechanism of action of 1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethan-1-amine is not well-established. Similar compounds have been shown to bind to the colchicine binding site of tubulin , suggesting a potential mechanism of action.

Eigenschaften

IUPAC Name |

1-[4-(triazol-1-yl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-8(11)9-2-4-10(5-3-9)14-7-6-12-13-14/h2-8H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVBNQRFYJHWPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N2C=CN=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

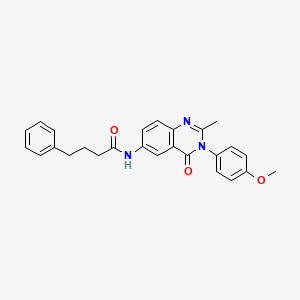

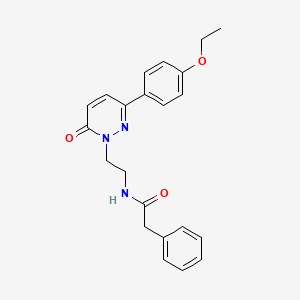

![2-[1-(2-Amino-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione](/img/structure/B3014901.png)

![4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide](/img/structure/B3014905.png)

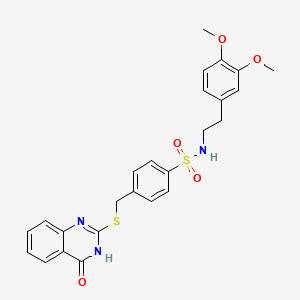

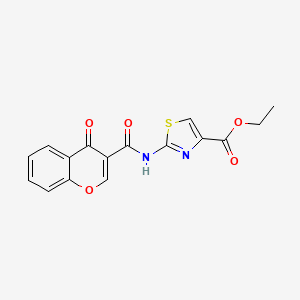

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)

![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)

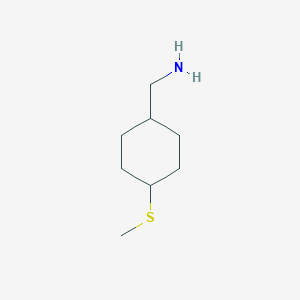

![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B3014921.png)

![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)